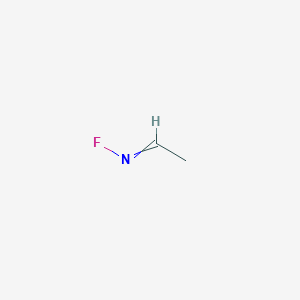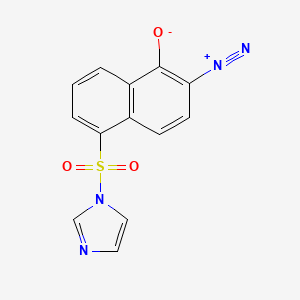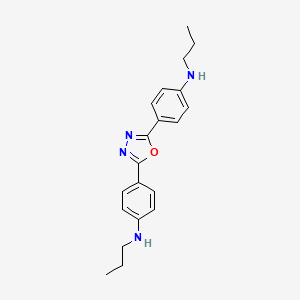
2,2'-(Diaziridine-1,2-diyl)di(ethan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) is a compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) typically involves the formation of the diaziridine ring through cyclization reactions. One common method is the reaction of ethylenediamine with a suitable diaziridine precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: This compound has a similar structure but contains an ether linkage instead of a diaziridine ring.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Another similar compound with an ester linkage.
Uniqueness
The uniqueness of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) lies in its diaziridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific reactivity and stability .
Eigenschaften
CAS-Nummer |
135309-25-0 |
|---|---|
Molekularformel |
C5H14N4 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-[2-(2-aminoethyl)diaziridin-1-yl]ethanamine |
InChI |
InChI=1S/C5H14N4/c6-1-3-8-5-9(8)4-2-7/h1-7H2 |
InChI-Schlüssel |
HGSSTRUVBAGLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(N1CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)

![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)




![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

